![molecular formula C17H17N5O2 B5639895 2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5639895.png)
2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one
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Description
Synthesis Analysis
The synthesis of related oxadiazole compounds involves various methods. For instance, the synthesis of 2,5-Bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole involves forming one-dimensional chains via intermolecular π-π interactions (Hou et al., 2013). Another synthesis method involves a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes leading to the formation of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones (Kharchenko et al., 2008).
Molecular Structure Analysis
Studies on polymorphism of similar oxadiazole compounds, such as 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, revealed various intermolecular interactions, including stacking of the ‘head-to-head’ type in the studied crystals (Shishkina et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving oxadiazole compounds often result in the formation of coordination polymers with different metal ions. For example, coordination chemistry studies of 2-{4-[(1H-imidazol-1-yl)methyl]phenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazole with soft AgI, CuI, and CdII metal ions showed the formation of one-dimensional polymeric structures (Jin et al., 2019).
Physical Properties Analysis
The physical properties of similar compounds, like the 1,2,4-oxadiazoles, have been extensively studied. Theoretical studies on the molecular structure, spectrum, and thermodynamic properties of 2-phenyl-5-(6-pyridazinon-3-yl)-1,3,4-oxadiazoles indicate molecules with planes and no symmetry, alongside a function relationship between thermodynamic properties and temperature (You-hui, 2011).
Chemical Properties Analysis
The chemical properties of 1,3,4-oxadiazole derivatives have been explored in various studies, revealing interesting chemical behaviors. For example, novel 2-(N-pyrrolidino, N-piperidino or N-morpholino)-7-phenyl-[1,3]thiazolo[4,5-d]pyridazinones displayed significant analgesic and anti-inflammatory activities (Demchenko et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-16-10-14(21-8-4-5-9-21)11-18-22(16)12-15-19-17(24-20-15)13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHHHDSZODHSCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=O)N(N=C2)CC3=NOC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one |
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